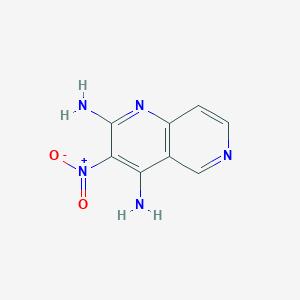

3-Nitro-1,6-naphthyridine-2,4-diamine

Description

Structure

3D Structure

Properties

CAS No. |

87992-39-0 |

|---|---|

Molecular Formula |

C8H7N5O2 |

Molecular Weight |

205.17 g/mol |

IUPAC Name |

3-nitro-1,6-naphthyridine-2,4-diamine |

InChI |

InChI=1S/C8H7N5O2/c9-6-4-3-11-2-1-5(4)12-8(10)7(6)13(14)15/h1-3H,(H4,9,10,12) |

InChI Key |

RNDDZVWHXLFSKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=C1N=C(C(=C2N)[N+](=O)[O-])N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 3 Nitro 1,6 Naphthyridine 2,4 Diamine

Reactivity of the Nitro Group

The nitro group, being strongly electron-withdrawing, significantly influences the electronic properties of the naphthyridine ring system and is itself a key site for chemical transformation.

Reduction Reactions to Amino Functionalities

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. acs.orgbeilstein-journals.org This conversion is crucial as it transforms the electron-withdrawing nature of the nitro group into the electron-donating character of an amino group, profoundly altering the molecule's reactivity. For 3-Nitro-1,6-naphthyridine-2,4-diamine, this reduction would yield the corresponding 1,6-naphthyridine-2,3,4-triamine. A variety of reagents and catalytic systems are available for this purpose, offering different levels of chemoselectivity and reaction conditions. rsc.orgorganic-chemistry.org

Common methods for the reduction of aromatic nitro compounds, which are applicable here, include:

Catalytic Hydrogenation: This is a widely used industrial method. wikipedia.org Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel are effective. wikipedia.org Hydrogenation with Pd/C is a common choice, though its broad reactivity can sometimes affect other functional groups. acs.org Raney Nickel is often preferred when trying to avoid the dehalogenation of aryl halides.

Metal-Acid Systems: The Béchamp reduction, using iron metal in an acidic medium like acetic acid or hydrochloric acid, is a classic method. rsc.orgwikipedia.org Similarly, zinc (Zn) or tin(II) chloride (SnCl₂) in acidic solutions provide milder conditions that are often compatible with other reducible functional groups. wikipedia.org

Hydride Reagents: While lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, it tends to react with aromatic nitro compounds to form azo products.

Transfer Hydrogenation: This method uses molecules like hydrazine, ammonium (B1175870) formate, or formic acid as a source of hydrogen in the presence of a catalyst (e.g., Pd/C). It can be a milder alternative to using high-pressure hydrogen gas.

Metal-Free Reductions: Reagents like trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine offer a metal-free alternative for reducing both aromatic and aliphatic nitro groups. beilstein-journals.orgorganic-chemistry.org

The choice of reducing agent is critical for achieving chemoselectivity, especially when other reducible groups are present in the molecule.

| Reagent/System | Key Features | Typical Conditions |

|---|---|---|

| H₂/Pd-C | Highly efficient, widely used. Can reduce other functional groups. | H₂ gas, Pd/C catalyst, solvent (e.g., EtOH, EtOAc) |

| Fe/HCl or Fe/AcOH | Classic, cost-effective Béchamp reduction. | Iron powder, acid, heat |

| SnCl₂/HCl | Milder than Fe/HCl, good for selective reductions. | Tin(II) chloride, conc. HCl, heat |

| NaBH₄/NiCl₂ | Effective for reducing nitro groups to amines. | Sodium borohydride, Nickel(II) chloride, solvent (e.g., MeOH) |

| HSiCl₃/Tertiary Amine | Metal-free, mild conditions, high yields. beilstein-journals.org | Trichlorosilane, amine base (e.g., Et₃N), solvent (e.g., CH₂Cl₂) |

Participation in Cyclization Reactions

The nitro group can be a key participant in reactions that form new rings, most commonly through a process known as reductive cyclization. rsc.org In this type of reaction, the nitro group is reduced in situ to an amino or hydroxylamino group, which then immediately acts as a nucleophile to attack an electrophilic center within the same molecule, leading to the formation of a new heterocyclic ring.

For 3-Nitro-1,6-naphthyridine-2,4-diamine, a potential pathway involves the partial reduction of the nitro group to a hydroxylamine (B1172632) or amine. This newly formed nucleophilic group could then cyclize onto an appropriately positioned electrophile. For instance, if a side chain containing a carbonyl group were attached to one of the existing amino groups, the reduction of the C3-nitro group could trigger an intramolecular condensation, forming a fused five- or six-membered ring. This strategy is a powerful tool for building complex, polycyclic heterocyclic systems from relatively simple precursors.

Reactivity of the Diamine Functionalities

The primary amino groups at the C2 and C4 positions are nucleophilic and are gateways to a wide array of derivatization reactions, including acylation, condensation, and the construction of fused heterocyclic rings.

Acylation Reactions

Primary aromatic amines readily undergo acylation when treated with acylating agents such as acid chlorides or acid anhydrides. ncert.nic.inwikipedia.org This reaction replaces one or both hydrogen atoms of the amino group with an acyl group (R-C=O), forming an amide. ncert.nic.inwikipedia.org The reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270), to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in

In the case of 3-Nitro-1,6-naphthyridine-2,4-diamine, both the C2 and C4 amino groups can be acylated. The reaction can potentially be controlled to achieve mono- or di-acylation by carefully managing the stoichiometry of the acylating agent. This derivatization is useful for modifying the electronic and physical properties of the molecule or for introducing functional handles for further reactions.

| Acylating Agent | Product Type | General Conditions |

|---|---|---|

| Acetyl Chloride (CH₃COCl) | Acetamide | Pyridine or other base, aprotic solvent |

| Acetic Anhydride ((CH₃CO)₂O) | Acetamide | Can be run neat or in a solvent, often with a catalyst |

| Benzoyl Chloride (C₆H₅COCl) | Benzamide | Schotten-Baumann conditions (NaOH(aq)/organic solvent) or pyridine |

Condensation Reactions with Carbonyl Compounds

The primary amino groups of 3-Nitro-1,6-naphthyridine-2,4-diamine can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. wikipedia.org This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orgpressbooks.pub The reaction is typically catalyzed by acid and is often reversible. wikipedia.org

Given the presence of two primary amino groups, reactions with carbonyl compounds can lead to the formation of mono- or di-imine products, depending on the stoichiometry. This reaction is a cornerstone of combinatorial chemistry and is widely used to generate diverse molecular libraries. The resulting imine C=N bond can also be subsequently reduced to form a stable secondary amine linkage.

Formation of Fused Heterocyclic Rings

The 2,4-diamine arrangement on the naphthyridine core is a classic precursor motif for the synthesis of fused pyrimidine (B1678525) rings. nih.gov By reacting 3-Nitro-1,6-naphthyridine-2,4-diamine with a suitable 1,3-dielectrophile, a new six-membered ring can be constructed, leading to a tricyclic system. This is a powerful strategy for building molecular complexity. nih.gov

For example, condensation with β-ketoesters, dialdehydes, or derivatives of malonic acid can lead to the formation of a pyrimidine ring fused to the a-face of the naphthyridine. Such reactions often proceed through a sequence of condensation and cyclization steps. The specific outcome can be directed by the choice of reagent and reaction conditions. This approach has been used to synthesize a variety of fused pyrimidines, which are important scaffolds in medicinal chemistry. sciencescholar.ussciencescholar.usneliti.com

Nucleophilic Substitution Reactions on the Naphthyridine Core

The 1,6-naphthyridine (B1220473) ring system, particularly when substituted with a strong electron-withdrawing group like a nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The nitro group at the C3 position, situated between two electron-donating amino groups, makes the ring highly activated towards nucleophilic attack. numberanalytics.comlibretexts.org This activation facilitates the displacement of a suitable leaving group by a variety of nucleophiles.

The primary pathway for nucleophilic substitution on 3-Nitro-1,6-naphthyridine-2,4-diamine involves the displacement of the nitro group itself. The nitro group can be an effective leaving group in SNAr reactions, especially in highly activated systems or with soft nucleophiles like thiols. nih.govnih.gov For instance, studies on related 3-nitropyridines have shown that the nitro group can be selectively substituted by sulfur nucleophiles in the presence of other potential leaving groups. nih.gov This reactivity allows for the introduction of various sulfur-based functionalities at the C3 position.

While direct experimental data on 3-Nitro-1,6-naphthyridine-2,4-diamine is limited, reactions on analogous nitropyridine and naphthyridine systems provide a strong basis for predicting its reactivity. For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines leads to nucleophilic substitution, and interestingly, can also result in nitro-group migration under specific conditions. clockss.org In the case of the target compound, the presence of two amino groups would likely favor direct substitution of the nitro group over migration.

Furthermore, reactions on other substituted naphthyridines demonstrate the feasibility of nucleophilic substitution. In the synthesis of 1-amino-3-oxo-2,7-naphthyridines, 1,3-dichloro-2,7-naphthyridine derivatives were shown to undergo sequential nucleophilic substitution, first with amines and then with 2-mercaptoethanol. nih.gov This suggests that if a derivative of 3-Nitro-1,6-naphthyridine-2,4-diamine were prepared with a better leaving group than the amino groups (e.g., a halide), a wide range of nucleophiles could be introduced.

The table below summarizes potential nucleophilic substitution reactions based on the reactivity of analogous compounds.

| Substrate Analogue | Nucleophile | Reagents/Conditions | Product Type | Reference |

| 2-methyl-3,5-dinitropyridine | Thiols (e.g., BnSH) | K₂CO₃, DMF, heat | 3-Thioether substituted pyridine | nih.gov |

| 4-Nitro-N-alkyl-1,8-naphthalimide | Cysteine derivatives | CTAC micelles | 4-Thioether substituted naphthalimide | nih.gov |

| 1,3-dichloro-2,7-naphthyridine | Pyrrolidine | Mild conditions | 1-Amino-3-chloro-2,7-naphthyridine | nih.gov |

| 3-bromo-4-nitropyridine | Amines | Polar aprotic solvents | Aminodebromination and nitro-migration products | clockss.org |

Ring Expansion Reactions of Substituted Benzonaphthyridines

Ring expansion reactions offer a powerful strategy for transforming existing heterocyclic frameworks into larger, often more complex ring systems. For substituted benzonaphthyridines, these reactions can provide access to novel scaffolds, such as seven- or eight-membered heterocyclic structures, which are of significant interest in medicinal chemistry.

A notable example involves the transformation of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] acs.orgnih.govnaphthyridines. mdpi.com These compounds, when subjected to specific reaction conditions, can undergo a 6→8 ring expansion to yield azocino[4,5-b]quinoline derivatives. mdpi.com This transformation highlights a sophisticated derivatization pathway for the broader naphthyridine family. Although this example starts from a benzo[b] acs.orgnih.govnaphthyridine, the principles could potentially be adapted to derivatives of 1,6-naphthyridine itself, provided appropriate functionalization is present to facilitate the rearrangement.

The synthesis of other expanded ring systems fused to heterocyclic cores, such as azepino- and diazepinoindoles, has been accomplished through various synthetic strategies including Pictet-Spengler cyclizations and Michael additions. nih.gov A modular, catalyst-free synthesis of azepino[4,3,2-cd]indoles has been developed using a cascade [6 + 1] cyclization, demonstrating an efficient method for constructing seven-membered rings. rsc.org Furthermore, a zinc-mediated cascade reaction has been shown to convert 2H-azirines and o-alkenylquinoline carbaldehydes into either naphthyridine or azepine skeletons, showcasing the synthetic relationship between these six- and seven-membered rings. researchgate.net

Theoretical investigations into the ring expansion of pentaphenylborole with an azide (B81097) to form a 1,2-azaborine (B1258123) revealed the formation of an eight-membered heterocycle as a kinetically favored intermediate. rsc.org This suggests that ring expansion pathways can involve complex intermediates and that both kinetic and thermodynamic factors control the final product distribution.

The table below outlines examples of ring expansion reactions on related heterocyclic systems.

| Starting Material | Reaction Type | Key Reagents/Conditions | Product Scaffold | Reference |

| 2-Alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] acs.orgnih.govnaphthyridine | 6→8 Ring Expansion | Activated alkynes | Azocino[4,5-b]quinoline | mdpi.com |

| 4-Dialkylamino-indole-3-carbaldehyde | Cascade [6+1] Cyclization | Bisnucleophiles, Ethanol (B145695) | Azepino[4,3,2-cd]indole | rsc.org |

| 2H-Azirines and o-alkenylquinoline carbaldehydes | Cascade Ring-Opening/Cyclization | Zinc-mediated | Naphthyridine and Azepine | researchgate.net |

| Pentaphenylborole | Reaction with Azide | Trimethylsilyl azide | 1,2-Azaborine (6-membered) / BN₃C₄ heterocycle (8-membered) | rsc.org |

Structural Elucidation and Advanced Characterization of 3 Nitro 1,6 Naphthyridine 2,4 Diamine and Its Derivatives

Spectroscopic Analysis Techniques

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, such as many N-nitrosamines and related compounds. In this method, a sample solution is passed through a heated capillary to which a high voltage is applied, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer.

This technique is frequently coupled with liquid chromatography (LC) to separate complex mixtures prior to detection. For the analysis of nitrosamines, ultra-high-performance liquid chromatography (UHPLC) coupled with ESI-MS has been established as a robust methodology. rsc.org The positive ionization mode is often employed, and various parameters are optimized to maximize the signal response, including sheath gas, auxiliary gas, spray voltage, and S-Lens RF Level. rsc.orgresearchgate.net This approach offers a faster alternative to traditional gas chromatography-mass spectrometry (GC-MS) methods and provides good selectivity. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This capability is crucial for distinguishing between compounds that may have the same nominal mass but different chemical formulas. nih.gov The resolving power of an HRMS instrument is its ability to separate two peaks of similar mass-to-charge ratio (m/z). nih.gov

In the context of N-nitrosamines and their derivatives, liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is a powerful tool for both targeted and non-targeted screening. nih.gov Full scan mass spectra are typically acquired over a broad mass range (e.g., 50 to 1000 Da) with high mass resolution, often exceeding 60,000 at m/z 200. nih.gov This high resolution helps in the selective detection of target compounds in complex matrices like wastewater. rsc.org The accurate mass data obtained from HRMS facilitates the identification of unknown compounds and their transformation products. nih.govnih.gov

| Parameter | Description | Typical Value/Range | Reference |

| Ionization Mode | Positive Electrospray Ionization (HESI) | - | rsc.org |

| Mass Resolution | Ability to distinguish between close m/z peaks | 60,000 at m/z 200 | nih.gov |

| Mass Range | Range of m/z values scanned | 50 - 1000 Da | nih.gov |

| Injection Volume | Volume of sample introduced | 20 µL | nih.gov |

| Flow Rate | Rate of mobile phase delivery | 200 µL/min | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in an IR spectrum with characteristic absorption bands. These bands correspond to specific functional groups present in the molecule, making IR spectroscopy a valuable tool for structural elucidation.

For nitro-containing aromatic compounds, specific vibrational frequencies are expected. For instance, the FTIR spectrum of a nitro compound typically shows characteristic bands for N-H stretching (around 3400-3500 cm⁻¹), N-H bending (around 1620 cm⁻¹), and asymmetric and symmetric stretching of the NO₂ group (in the range of 1333-1533 cm⁻¹). researchgate.net The presence of a pyridine (B92270) ring can be identified by stretching vibrations around 1450 cm⁻¹. researchgate.net The Aldrich Collection of FT-IR Spectra is a comprehensive library containing a vast number of spectra for pure compounds, which can be used for comparison and identification. thermofisher.comthermofisher.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3400 - 3500 | researchgate.net |

| N-H | Bending | ~1620 | researchgate.net |

| NO₂ | Asymmetric & Symmetric Stretching | 1333 - 1533 | researchgate.net |

| Pyridine Ring | Stretching | ~1450 | researchgate.net |

| C=O (in related structures) | Stretching | 1603 - 1812 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. This absorption corresponds to electronic transitions within the molecule, typically from a lower energy non-bonding or π orbital to a higher energy anti-bonding π* orbital (n→π* and π→π* transitions). The resulting spectrum can provide information about the presence of chromophores, which are the parts of a molecule responsible for its color.

Aromatic compounds and those with conjugated systems, such as 3-Nitro-1,6-naphthyridine-2,4-diamine, are expected to absorb in the UV-Vis region. science-softcon.de The absorption spectra of such compounds can be influenced by factors like solvent polarity and pH. For instance, the UV-Vis spectra of some nitro-diaminobenzene derivatives have been shown to be pH-dependent. researchgate.net The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from UV-Vis spectroscopy. mdpi.com For proteins, the aromatic amino acid tryptophan is a major contributor to UV absorbance around 280 nm. youtube.com In the study of naphthyridine derivatives, UV-Vis spectroscopy has been used to characterize the synthesized compounds, with absorption spectra typically recorded in the 200-800 nm range. researchgate.net

| Transition Type | Description | Typical Wavelength Range |

| π→π | Excitation of an electron from a π bonding orbital to a π anti-bonding orbital. | Generally shorter wavelengths (higher energy) |

| n→π | Excitation of an electron from a non-bonding orbital to a π anti-bonding orbital. | Generally longer wavelengths (lower energy) |

X-ray Crystallography for Solid-State Structure Determination

The technique has been instrumental in various fields, including understanding the catalytic mechanisms of enzymes like human Nudix hydrolase MTH1 by visualizing the entire reaction process. nih.gov

Single Crystal X-ray Diffraction Analysis

In single-crystal X-ray diffraction, a beam of X-rays is directed at a single, well-ordered crystal. The diffraction pattern produced is a result of the interaction between the X-rays and the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional model of the electron density within the crystal can be constructed, from which the atomic positions can be determined.

This technique is the gold standard for structural determination and has been used to elucidate the structures of a vast number of compounds, including complex molecules like proteins. nih.gov For novel compounds like derivatives of 3-Nitro-1,6-naphthyridine-2,4-diamine, obtaining a single crystal suitable for X-ray diffraction is a critical step in unambiguously confirming its molecular structure.

Micro-Electron Diffraction (MicroED) for Crystalline Compounds

Micro-Electron Diffraction (MicroED) is an emerging technique that utilizes an electron beam to determine the structure of micro- and nanosized crystals. nih.gov This method is a form of cryo-electron microscopy (cryo-EM) and is particularly advantageous when only very small crystals are available, often a billionth the size of those required for traditional X-ray crystallography. nih.gov

In a MicroED experiment, a very low-dose electron beam is used to diffract from a continuously rotating crystal, and the data is recorded as a movie. nih.gov This data can then be processed using standard X-ray crystallographic software to generate a three-dimensional atomic model. nih.gov MicroED has proven to be a robust method for determining the structures of small molecules, peptides, and proteins that have been difficult to crystallize into larger specimens. nih.gov

Elemental Analysis (CHN Analysis)

Detailed Research Findings

No experimental data for the elemental analysis of 3-Nitro-1,6-naphthyridine-2,4-diamine is currently available in the reviewed scientific literature.

Data Table for Elemental Analysis

| Compound | Molecular Formula | Calculated C (%) | Found C (%) | Calculated H (%) | Found H (%) | Calculated N (%) | Found N (%) |

| 3-Nitro-1,6-naphthyridine-2,4-diamine | C₈H₇N₅O₂ | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Based on a comprehensive search of available scientific literature, detailed theoretical and computational investigations specifically for the chemical compound 3-Nitro-1,6-naphthyridine-2,4-diamine are not present in the public domain.

While extensive research exists on the synthesis, biological activities, and computational analysis of the broader 1,6-naphthyridine (B1220473) class of compounds and other nitro-substituted heterocyclic systems, specific studies providing data on the Density Functional Theory (DFT) analysis, predicted spectroscopic properties, Molecular Electrostatic Potential (MEP) mapping, transition state analysis, or energy profile calculations for 3-Nitro-1,6-naphthyridine-2,4-diamine could not be located.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested detailed outline for this specific molecule. The information required to populate the sections on quantum chemical calculations and reaction mechanism elucidation is not available in published research.

Theoretical and Computational Investigations

Molecular Docking and Interaction Studies

There are currently no published studies detailing the molecular docking of 3-Nitro-1,6-naphthyridine-2,4-diamine into specific protein targets. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor, which is crucial for understanding potential biological activity.

While docking studies have been performed on other naphthyridine derivatives, the results are highly dependent on the specific substitution patterns and the target protein. For example, derivatives of 1,8-naphthyridine (B1210474) have been evaluated as potential anti-Parkinson's agents through docking with the Adenosine A2A receptor. vulcanchem.com Similarly, other research has focused on 1,6-naphthyridine (B1220473) derivatives as inhibitors of c-Met kinase and Fibroblast Growth Factor Receptor-1 (FGFR-1) tyrosine kinase. rsc.orgnih.gov However, the unique electronic and steric properties conferred by the 3-nitro and 2,4-diamino substituents would necessitate a dedicated study to determine the interaction profile of the title compound.

Without specific molecular docking studies, a detailed analysis of the ligand-receptor interactions for 3-Nitro-1,6-naphthyridine-2,4-diamine cannot be provided. Such an analysis would typically identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of a target protein's binding site. The diamino groups at the C2 and C4 positions and the nitro group at the C3 position would be expected to be key players in forming such interactions. nih.govmdpi.com

Conformational analysis and the prediction of binding modes are integral parts of molecular docking studies. As no such studies have been reported for 3-Nitro-1,6-naphthyridine-2,4-diamine , its preferred conformation upon binding to a biological target remains undetermined.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of a ligand-receptor complex over time, have been applied to the broader field of naphthyridine research. vulcanchem.comsigmaaldrich.com These simulations can assess the stability of predicted binding modes and provide a more refined understanding of the interactions. However, no specific MD simulation studies for 3-Nitro-1,6-naphthyridine-2,4-diamine have been found in the scientific literature.

Advanced Research Applications and Future Directions

Role as Synthetic Intermediates in Complex Molecule Synthesis

The 1,6-naphthyridine (B1220473) scaffold is a valuable building block in the synthesis of more complex molecular architectures. mdpi.com The presence of the nitro group in 3-Nitro-1,6-naphthyridine-2,4-diamine offers a versatile handle for a variety of chemical transformations. For instance, the nitro group can be reduced to an amino group, which can then be further functionalized through reactions such as acylation, alkylation, or diazotization, leading to a diverse range of derivatives. nih.gov

Furthermore, the diamine functionalities at the 2 and 4 positions provide additional sites for chemical modification. These amino groups can participate in condensation reactions with various electrophiles, enabling the construction of larger, more complex heterocyclic systems. The reactivity of these groups allows for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. nih.gov For example, the synthesis of 1,6-naphthyridin-2(1H)-ones can be achieved from 4-aminonicotinaldehyde (B1271976) or 4-aminonicotinonitrile (B111998) precursors through condensation reactions. nih.gov

Exploration in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field where naphthyridine derivatives have shown significant promise. nih.govnih.gov The nitrogen atoms within the 1,6-naphthyridine ring system can act as hydrogen bond acceptors, while the amino groups of 3-Nitro-1,6-naphthyridine-2,4-diamine can serve as hydrogen bond donors. This dual functionality allows the molecule to participate in the formation of well-defined supramolecular assemblies through hydrogen bonding interactions.

The study of host-guest interactions involving naphthyridine derivatives has revealed their ability to form stable complexes with various guest molecules. nih.gov The specific arrangement of hydrogen bond donors and acceptors in 3-Nitro-1,6-naphthyridine-2,4-diamine could enable it to act as a selective receptor for complementary guest molecules. This recognition capability is crucial for the development of sensors, molecular switches, and drug delivery systems. rsc.orgescholarship.orgrsc.org The ability of naphthyridine derivatives to form complexes with other molecules has been demonstrated, highlighting the potential for creating intricate, self-assembled structures. nih.gov

Development of Chemical Libraries Based on the 1,6-Naphthyridine Scaffold

The development of chemical libraries, large collections of diverse compounds, is a cornerstone of modern drug discovery and materials science research. researchgate.netnih.gov The 1,6-naphthyridine scaffold serves as an excellent foundation for the construction of such libraries due to its synthetic tractability and the wide range of biological activities associated with its derivatives. acs.orgacs.org

The multiple functionalization points on 3-Nitro-1,6-naphthyridine-2,4-diamine make it an ideal starting material for combinatorial synthesis. By systematically reacting the nitro and amino groups with a variety of building blocks, a large and diverse library of 1,6-naphthyridine derivatives can be generated. nih.gov These libraries can then be screened for a wide range of biological activities or material properties, accelerating the discovery of new lead compounds. The use of solid-phase synthesis techniques can further streamline the production of these libraries, allowing for high-throughput screening and the rapid identification of promising candidates.

Investigation as Ligands in Coordination Chemistry

The nitrogen atoms of the 1,6-naphthyridine ring system, along with the exocyclic amino groups, make 3-Nitro-1,6-naphthyridine-2,4-diamine a potentially effective ligand for a variety of metal ions. researchgate.net Naphthyridine derivatives have been shown to form stable complexes with transition metals, and the resulting coordination compounds can exhibit interesting catalytic, magnetic, and photophysical properties. nih.gov

The coordination of metal ions to 3-Nitro-1,6-naphthyridine-2,4-diamine can be directed by the specific geometry and electronic properties of the ligand. The nitro group can influence the electron density of the ring system, thereby modulating the coordinating ability of the nitrogen atoms. The resulting metal complexes could find applications in areas such as catalysis, where the metal center can act as a Lewis acid or be involved in redox processes. Furthermore, the incorporation of metal ions can lead to the formation of novel materials with unique optical or magnetic properties.

Potential in Materials Science (e.g., optical properties, photovoltaic applications)

The extended π-system of the 1,6-naphthyridine core suggests that its derivatives may possess interesting photophysical properties. nih.govnih.gov Indeed, some 1,6-naphthyridine derivatives have been investigated for their fluorescence and nonlinear optical properties. nih.govrsc.orgrsc.orgresearchgate.net The introduction of a nitro group, which is an electron-withdrawing group, and amino groups, which are electron-donating groups, into the 1,6-naphthyridine scaffold can significantly influence its electronic structure and, consequently, its optical properties.

This "push-pull" electronic arrangement in 3-Nitro-1,6-naphthyridine-2,4-diamine could lead to compounds with large second-order nonlinear optical responses, which are desirable for applications in optoelectronics. Furthermore, the ability of naphthyridine derivatives to absorb and emit light makes them potential candidates for use as organic light-emitting diodes (OLEDs) or as sensitizers in dye-sensitized solar cells (DSSCs). The tunability of the electronic properties through chemical modification of the functional groups provides a pathway to optimize the performance of these materials for specific applications.

Structure-Activity Relationship (SAR) Studies for Design Principles in Heterocyclic Synthesis

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity or material properties. researchgate.netrsc.org For 3-Nitro-1,6-naphthyridine-2,4-diamine and its derivatives, SAR studies would involve systematically modifying the substituents on the naphthyridine core and evaluating the impact of these changes. nih.gov

By analyzing the SAR data, it is possible to develop design principles for the synthesis of new heterocyclic compounds with improved properties. For example, understanding how the position and nature of substituents on the 1,6-naphthyridine ring affect its interaction with a biological target can guide the design of more potent and selective drugs. rsc.org Similarly, in materials science, SAR studies can reveal the key structural features that determine the optical or electronic properties of a compound, enabling the rational design of new materials with tailored functionalities.

Q & A

Q. What are the primary synthetic routes for 3-Nitro-1,6-naphthyridine-2,4-diamine?

The compound can be synthesized via amination of halogenated precursors or direct nitration/amination of the naphthyridine core. For example:

- Amination of 3-Nitro-1,6-naphthyridine : Reacting 3-nitro-1,6-naphthyridine with liquid ammonia and potassium permanganate yields 3-nitro-1,6-naphthyridin-4-amine (55% yield) .

- Chlorination followed by substitution : 3-Nitro-1,6-naphthyridin-2(1H)-one reacts with POCl₃ under reflux to form 2-chloro-3-nitro-1,6-naphthyridine (44% yield), which can undergo further substitution .

- Multi-step functionalization : Sequential nitration and amination of 1,5-naphthyridine derivatives (e.g., 33–51% yields using KMnO₃ and NH₃) .

Table 1. Key Reaction Conditions

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amination | KMnO₄, NH₃ (liquid) | 55% | |

| Chlorination | POCl₃, reflux | 44–68% | |

| Nitration/Amination | HNO₃, NH₃ | 33–74% |

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- ¹H/¹³C NMR : Used to confirm substitution patterns and amine/nitro group positions. For example, ¹H NMR spectra of amino-naphthyridines show distinct shifts for NH₂ groups (δ 5.5–6.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS identifies molecular ions (e.g., [M+H]⁺ at m/z 153.13 for nitro derivatives) .

- X-ray Crystallography : Resolves conformational ambiguities, as seen in studies of 5-amino-1,6-naphthyridines with antibacterial activity .

Advanced Research Questions

Q. How can reaction yields for amination or nitration be optimized?

- Control reaction stoichiometry : Excess ammonia (NH₃) improves amination efficiency but risks over-substitution .

- Temperature modulation : Reflux in POCl₃ for chlorination (3 hours) balances reactivity and decomposition .

- Catalyst screening : Heterogeneous acid catalysts (e.g., C-SO₃H) enhance one-pot condensation reactions in aqueous media, as demonstrated for related 1,6-naphthyridine derivatives .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Cross-validate techniques : Combine NMR, MS, and X-ray data to resolve ambiguities. For example, symmetric conformers in ethyl 5-amino-1,6-naphthyridine derivatives were confirmed via X-ray .

- Iterative synthesis : Reproduce derivatives with controlled substituents to isolate spectral contributions (e.g., trifluoromethyl vs. nitro groups) .

- Computational modeling : DFT calculations predict NMR shifts or reaction pathways to validate experimental observations .

Q. What strategies enable functionalization of the nitro group for bioactive derivatives?

- Reduction to amine : Catalytic hydrogenation converts nitro to NH₂, enabling coupling with bioactive moieties (e.g., antimalarial 4-(3-dimethylaminopropylamino) derivatives) .

- Nucleophilic substitution : Replace nitro groups with thiols or alkoxides under basic conditions .

- Coordination chemistry : Exploit nitro groups as ligands in metal complexes for catalytic or antimicrobial applications .

Q. What challenges arise in scaling synthesis from milligram to gram quantities?

- Purification bottlenecks : Column chromatography becomes impractical; switch to recrystallization or fractional distillation .

- Exothermic reactions : Scale-up of nitration/amination requires controlled temperature gradients to prevent runaway reactions .

- Yield optimization : Multi-step reactions (e.g., chlorination → amination) accumulate losses; prioritize high-yield single-step routes .

Q. How can the bioactivity of 3-Nitro-1,6-naphthyridine-2,4-diamine derivatives be systematically evaluated?

- Antimicrobial assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to measure IC₅₀ values .

- Targeted drug design : Modify the naphthyridine core with trifluoromethyl or carboxylate groups to enhance binding to biological targets (e.g., kinases) .

Key Data Contradictions and Resolutions

- Variable amination yields : Discrepancies (33–74%) arise from substrate purity and NH₃ concentration. Standardize reagent grades and reaction monitoring .

- Conformational isomers : X-ray data show some derivatives exist as symmetric conformers, while others are single conformers. Use dynamic NMR or low-temperature crystallography to clarify .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.